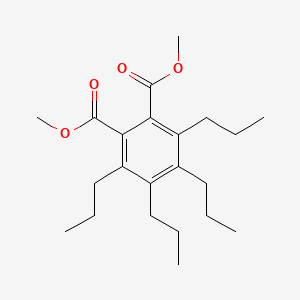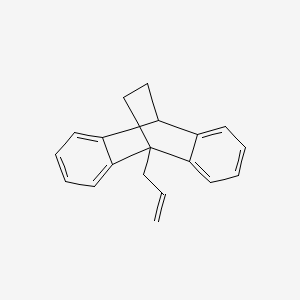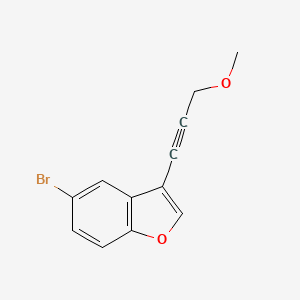
benzyltrimethylammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
benzyltrimethylammonium acetate is a quaternary ammonium compound with the molecular formula C10H17NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ability to form stable salts and its solubility in water and organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
benzyltrimethylammonium acetate can be synthesized through the quaternization of benzylamine with methyl iodide, followed by the reaction with acetic acid. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction can be represented as follows:
C6H5CH2NH2+3CH3I→C6H5CH2N(CH3)3I−+2HI
C6H5CH2N(CH3)3I−+CH3COOH→C6H5CH2N(CH3)3CH3COO−+HI
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize the formation of by-products and to maximize the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
benzyltrimethylammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The acetate group can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ion exchange resins or salts like sodium chloride (NaCl) are employed.
Major Products Formed
Oxidation: N,N,N-Trimethyl(phenyl)methanaminium N-oxide.
Reduction: N,N-Dimethyl(phenyl)methanamine.
Substitution: N,N,N-Trimethyl(phenyl)methanaminium chloride.
Applications De Recherche Scientifique
benzyltrimethylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and detergents.
Mécanisme D'action
The mechanism of action of benzyltrimethylammonium acetate involves its interaction with biological membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to changes in membrane permeability and function. This interaction can affect various cellular processes, including ion transport and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyltrimethylammonium chloride
- Tetraethylammonium acetate
- Tetramethylammonium acetate
Uniqueness
benzyltrimethylammonium acetate is unique due to its specific structural features, which confer distinct physicochemical properties. Its ability to form stable salts and its solubility in both water and organic solvents make it particularly versatile for various applications.
Propriétés
Numéro CAS |
16969-11-2 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
benzyl(trimethyl)azanium;acetate |
InChI |
InChI=1S/C10H16N.C2H4O2/c1-11(2,3)9-10-7-5-4-6-8-10;1-2(3)4/h4-8H,9H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
FWYSSOIRLVHQNC-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)[O-].C[N+](C)(C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


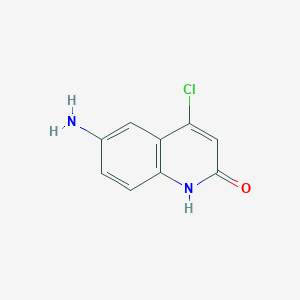


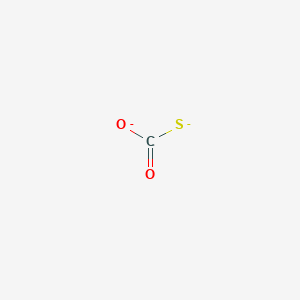
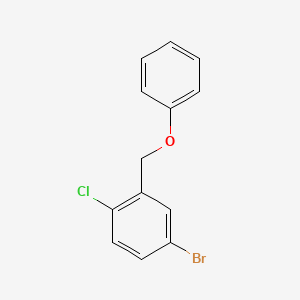
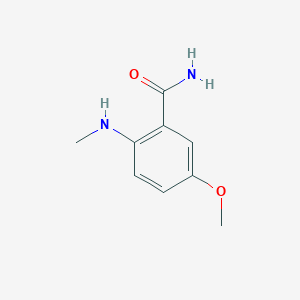


![7-Chloro-3-(furan-2-yl)-5-(methylsulfanyl)[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B8497919.png)
